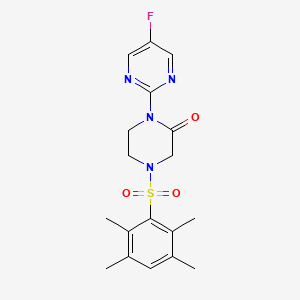

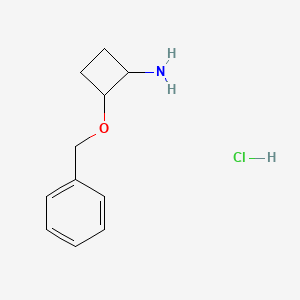

![molecular formula C16H18N6O2 B2583962 (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone CAS No. 2175979-23-2](/img/structure/B2583962.png)

(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone, also known as MDP, is a potent and selective inhibitor of the enzyme cyclin-dependent kinase 4/6 (CDK4/6). CDK4/6 is a key regulator of the cell cycle and is often overexpressed in cancer cells, making it an attractive target for cancer therapy. MDP has shown promising results in preclinical studies as a potential anticancer agent.

Scientific Research Applications

PET Imaging in Parkinson's Disease

The compound HG-10-102-01, which shares structural features with the queried chemical, was synthesized and evaluated as a potential PET imaging agent for the LRRK2 enzyme in Parkinson's disease. This research highlights the potential use of morpholino-pyrimidinyl derivatives in neuroimaging, specifically for identifying and understanding the role of LRRK2 in Parkinson's pathology (Wang et al., 2017).

Synthesis of Morpholinylpyrrolyl Tetrahydrothieno[2,3-c] Isoquinoline

Research by Zaki et al. (2014) focused on the synthesis of new morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline derivatives. These compounds, derived from structural manipulation of morpholino and pyrimidinyl groups, underscore the versatility of such frameworks in medicinal chemistry, potentially leading to novel therapeutic agents (Zaki, El-Dean, & Radwan, 2014).

Divergent Pathways in Reactions with Cyclic Secondary Amines

Korzhenko et al. (2019) explored the reaction of 3-formylchromone with cyclic secondary amines, revealing divergent pathways that lead to different morpholino-containing compounds depending on the solvent used. This study illustrates the chemical behavior and reactivity of morpholino derivatives in the synthesis of complex heterocycles, which could have implications in drug design and synthetic methodology (Korzhenko, Osipov, Osyanin, & Klimochkin, 2019).

Pharmaceutical Intermediate Synthesis

Kopach et al. (2009) developed a commercial synthesis method for a chiral morpholine derivative used as a key starting material for a new investigational drug. The study showcases the application of morpholino derivatives in the synthesis of intermediates for pharmaceutical development, highlighting their importance in the creation of new medicinal compounds (Kopach, Singh, Kobierski, Trankle, et al., 2009).

Pyrazolyl-pyrimidine Hybrid Synthesis

Zanatta et al. (2020) conducted regioselective synthesis of novel pyrazolyl-pyrimidine hybrids, incorporating morpholine moieties for potential pharmacological applications. The study further emphasizes the utility of morpholine-pyrimidinyl frameworks in the development of new compounds with possible therapeutic benefits (Zanatta, Camargo, Marangoni, de Moraes, et al., 2020).

properties

IUPAC Name |

(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-pyrazin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O2/c23-15(13-11-17-3-4-18-13)22-5-1-2-12-10-19-16(20-14(12)22)21-6-8-24-9-7-21/h3-4,10-11H,1-2,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCFJGSYAGNDJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=C(N=C2N(C1)C(=O)C3=NC=CN=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Benzhydrylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2583883.png)

methanone](/img/structure/B2583884.png)

![4-(dipropylsulfamoyl)-N-[5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2583891.png)

![2-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2583896.png)

![Methyl 4-[[2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2583898.png)

![2-[(5-chloro-2-acetamidophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2583899.png)